molecular formula C24H40O9 B568844 Pseudomonic Acid F CAS No. 167842-64-0

Pseudomonic Acid F

Cat. No.: B568844
CAS No.: 167842-64-0
M. Wt: 472.575
InChI Key: MIVFEJHUAUQOLX-XUUZYBQDSA-N
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Description

Pseudomonic Acid F is a derivative of mupirocin, an antibiotic produced by the bacterium Pseudomonas fluorescens. This compound is known for its antibacterial properties and is used primarily in topical formulations to treat skin infections caused by gram-positive bacteria .

Mechanism of Action

Target of Action

Pseudomonic Acid F, also known as DE(8-carboxyoctyl)6-carboxyhexylmupirocin, primarily targets bacterial protein synthesis . It specifically inhibits the activity of bacterial isoleucyl-tRNA synthetase , an enzyme that plays a crucial role in protein synthesis by attaching isoleucine to its corresponding tRNA .

Mode of Action

The compound interacts with its target by binding to the active site of the bacterial isoleucyl-tRNA synthetase . This binding inhibits the enzyme’s activity, thereby preventing the attachment of isoleucine to its corresponding tRNA . As a result, protein synthesis in the bacteria is disrupted .

Biochemical Pathways

The inhibition of bacterial isoleucyl-tRNA synthetase disrupts the protein synthesis pathway in bacteria . This disruption affects the downstream effects of protein synthesis, including cell growth and division .

Pharmacokinetics

Therefore, its bioavailability is largely confined to the site of application .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents bacteria from growing and dividing normally . This makes it an effective treatment for bacterial infections, particularly those caused by Staphylococcus aureus and Streptococcus pyogenes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is produced by the soil bacterium Pseudomonas fluorescens, which can grow in a variety of environments, including soil, water, and plant surfaces . The production of this compound and other secondary metabolites by this bacterium is activated by signal molecules in a phenomenon known as quorum sensing . This suggests that the compound’s production, and potentially its action, can be influenced by the bacterial population density and other environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pseudomonic Acid F involves multiple steps, starting from mupirocinThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired modifications are achieved .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Pseudomonic Acid F undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Pseudomonic Acid F has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.

    Biology: Investigated for its antibacterial properties and potential use in developing new antibiotics.

    Medicine: Applied in topical formulations to treat skin infections caused by gram-positive bacteria.

    Industry: Utilized in the production of antibacterial coatings and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pseudomonic Acid F is unique due to its specific modifications, which enhance its antibacterial properties and broaden its spectrum of activity. These modifications also improve its stability and efficacy in topical formulations .

Properties

IUPAC Name

7-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O9/c1-14(11-21(28)31-9-7-5-4-6-8-20(26)27)10-18-23(30)22(29)17(13-32-18)12-19-24(33-19)15(2)16(3)25/h11,15-19,22-25,29-30H,4-10,12-13H2,1-3H3,(H,26,27)/b14-11+/t15-,16-,17-,18-,19-,22+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVFEJHUAUQOLX-XUUZYBQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCC(=O)O)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCC(=O)O)/C)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167842-64-0
Record name DE(8-carboxyoctyl)6-carboxyhexylmupirocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167842640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOMONIC ACID F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A2FN8SE0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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